molecular formula C10H15ClIN B2990908 4-(4-Iodophenyl)butan-2-amine hydrochloride CAS No. 1798750-75-0

4-(4-Iodophenyl)butan-2-amine hydrochloride

Cat. No.: B2990908
CAS No.: 1798750-75-0
M. Wt: 311.59
InChI Key: WBXCADBIBYLOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15ClIN. It is a derivative of phenylbutanamine, where an iodine atom is substituted at the para position of the phenyl ring. This compound is often used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenyl)butan-2-amine hydrochloride typically involves the iodination of phenylbutanamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under acidic conditions to facilitate the formation of the iodinated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)butan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylbutanamine.

    Substitution: Formation of substituted phenylbutanamines with various functional groups.

Scientific Research Applications

4-(4-Iodophenyl)butan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)butan-2-amine hydrochloride
  • 4-(4-Chlorophenyl)butan-2-amine hydrochloride
  • 4-(4-Fluorophenyl)butan-2-amine hydrochloride

Comparison

Compared to its analogs, 4-(4-Iodophenyl)butan-2-amine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine, chlorine, and fluorine can result in different binding affinities and reaction mechanisms, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(4-iodophenyl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXCADBIBYLOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.